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Compound of Interest

Compound Name: Quinazoline-2-carbonyl chloride

CAS No.: 179753-68-5

Cat. No.: B574364

Get Quote

Executive Summary
Quinazoline-2-carboxylic acid chloride (CAS: 179753-68-5) is a high-reactivity heterocyclic

electrophile used primarily as a transient intermediate in the synthesis of bioactive quinazoline

derivatives. Its stability profile is defined by extreme moisture sensitivity and susceptibility to

thermal degradation.

Unlike its 4-isomer, the 2-isomer places the chlorocarbonyl group adjacent to the N1/N3

nitrogens, significantly increasing the electrophilicity of the carbonyl carbon. Consequently, this

compound exhibits rapid hydrolytic degradation upon exposure to atmospheric moisture,

converting back to the parent carboxylic acid.

Critical Handling Directive: Due to its instability, in situ generation is the recommended protocol

for most applications. If isolation is required, it must be stored under an inert atmosphere

(Ar/N₂) at -20°C.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
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Property Data

Chemical Name Quinazoline-2-carbonyl chloride

CAS Number 179753-68-5

Molecular Formula C₉H₅ClN₂O

Molecular Weight 192.60 g/mol

Appearance
Yellow to tan solid (prone to darkening upon

degradation)

Solubility
Soluble in DCM, THF, Toluene (Anhydrous);

Reacts violently with water/alcohols

Reactivity Class Acyl Chloride (Heterocyclic)

Stability Profile: Mechanistic Analysis
Hydrolytic Instability (Primary Degradation Pathway)
The dominant stability threat to Quinazoline-2-carboxylic acid chloride is hydrolysis. The

electron-withdrawing nature of the quinazoline ring (specifically the imine-like nitrogens at

positions 1 and 3) exerts a strong inductive effect (-I) on the carbonyl carbon. This makes the

carbonyl center highly susceptible to nucleophilic attack by water molecules.

Mechanism:

Nucleophilic Attack: Water attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate: A transient alkoxide intermediate forms.

Elimination: Chloride ion (

) is expelled, reforming the carbonyl bond.

Deprotonation: Loss of a proton yields Quinazoline-2-carboxylic acid and HCl.

Visualizing the Degradation Pathway:
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Caption: Figure 1. Hydrolytic degradation pathway of Quinazoline-2-carboxylic acid chloride

upon exposure to moisture.

Thermal Stability
While specific calorimetric data for the 2-isomer is limited, heterocyclic 2-carboxylic acid

chlorides are generally prone to thermal decarbonylation or decarboxylation at elevated

temperatures (>100°C), especially in the presence of trace moisture or Lewis acids.

Risk: Heating the neat solid above its melting point or refluxing in high-boiling solvents

without a nucleophile can lead to decomposition.

Recommendation: Maintain reaction temperatures below 80°C unless necessary.

Handling & Synthesis Protocols
To ensure scientific integrity and reproducibility, the following protocols utilize a "self-validating"

approach where the quality of the reagent is confirmed immediately prior to use.

Protocol A: In Situ Generation (Recommended)
Rationale: Avoids isolation and storage stability issues entirely.

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux

condenser under Nitrogen flow.
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Reagents: Charge with Quinazoline-2-carboxylic acid (1.0 eq) and anhydrous Toluene or

DCM (

).

Activation: Add Oxalyl Chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1-

2 drops).

Note: Thionyl Chloride (

) can also be used but requires harsher conditions to remove excess reagent.

Reaction: Stir at room temperature (or mild reflux for

) until gas evolution (

,

,

) ceases (typically 1-2 hours).

Validation: Take a 50 µL aliquot, blow dry with

, dissolve in dry

, and check via ¹H NMR (Shift of aromatic protons) or IR (Appearance of ~1780 cm⁻¹ C=O
stretch).

Usage: Use the resulting solution directly in the subsequent coupling step.

Protocol B: Isolation & Storage (High Risk)
Rationale: Required only when precise stoichiometry is critical or solvent exchange is

impossible.

Evaporation: Remove solvent and excess chlorinating agent under high vacuum (Schlenk

line) at ambient temperature. Do not heat.

Inert Transfer: Transfer the solid residue to a glovebox or use Schlenk techniques to bottle.
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Storage Conditions:

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Temperature: -20°C.

Container: Tightly sealed glass vial with Parafilm/Teflon tape over the cap.

Workflow Diagram:

Start: Quinazoline-2-COOH

Chlorination
(SOCl₂ or (COCl)₂ + DMF)

Immediate Use?

In Situ Usage
(Add Nucleophile directly)
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Isolation via High Vacuum
(Strictly Anhydrous)

No

Storage: -20°C, Argon
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Caption: Figure 2. Decision logic for handling Quinazoline-2-carboxylic acid chloride to

minimize degradation.

Analytical Monitoring & Quality Control
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Trustworthiness in data comes from verifying the integrity of your reagents.

Method
Observation for Intact
Chloride

Observation for
Hydrolyzed Acid

FT-IR
Sharp C=O stretch at 1750–

1790 cm⁻¹

Broad C=O stretch at 1680–

1720 cm⁻¹; Broad O-H stretch

TLC

Reacts with Methanol on plate

to form Methyl Ester (distinct

R_f)

Streaks or stays at baseline

(polar acid)

HPLC

Must derivatize first: Quench

with Methanol -> Analyze as

Methyl Ester

Peak corresponds to parent

Acid

Derivatization Protocol for HPLC: Since acid chlorides degrade on reverse-phase columns

(aqueous mobile phase), do not inject directly.

Take 10 µL of sample.

Add into 500 µL anhydrous Methanol.

Wait 5 minutes (conversion to Methyl Ester).

Inject. The presence of the Methyl Ester peak confirms the Acid Chloride was intact before

the quench.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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